molecular formula C8H8IN3O2 B13072626 3-Iodo-6-methoxy-2-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one

3-Iodo-6-methoxy-2-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one

Cat. No.: B13072626
M. Wt: 305.07 g/mol
InChI Key: SRPMPVZMDMFCSY-UHFFFAOYSA-N
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Description

3-Iodo-6-methoxy-2-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by its unique structure, which includes an iodine atom, a methoxy group, and a methyl group attached to the pyrazolo[1,5-a]pyrimidine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-6-methoxy-2-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-iodo-2-methylpyrazole with 2,4-dimethoxy-6-methylpyrimidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-6-methoxy-2-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura cross-coupling, to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and a polar solvent.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.

    Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolo[1,5-a]pyrimidines, while coupling reactions can produce biaryl derivatives.

Scientific Research Applications

3-Iodo-6-methoxy-2-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound has potential as a bioactive molecule, with studies exploring its effects on various biological targets.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the field of oncology.

    Industry: It can be used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-Iodo-6-methoxy-2-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases, thereby affecting cell signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    3-Iodo-2-methylpyrazole: A precursor in the synthesis of 3-Iodo-6-methoxy-2-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one.

    2,4-Dimethoxy-6-methylpyrimidine: Another precursor used in the synthesis.

    Pyrazolo[3,4-d]pyrimidine: A related compound with similar structural features.

Uniqueness

This compound is unique due to the presence of the iodine atom, which can be exploited in various chemical reactions. Its specific substitution pattern also imparts distinct biological properties, making it a valuable compound in scientific research.

Properties

Molecular Formula

C8H8IN3O2

Molecular Weight

305.07 g/mol

IUPAC Name

3-iodo-6-methoxy-2-methyl-4H-pyrazolo[1,5-a]pyrimidin-5-one

InChI

InChI=1S/C8H8IN3O2/c1-4-6(9)7-10-8(13)5(14-2)3-12(7)11-4/h3H,1-2H3,(H,10,13)

InChI Key

SRPMPVZMDMFCSY-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C=C(C(=O)NC2=C1I)OC

Origin of Product

United States

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